2-bromo-N-tert-butyl-3,3-dimethylbutanamide
Overview
Description
2-bromo-N-tert-butyl-3,3-dimethylbutanamide is an organic compound with the molecular formula C₁₀H₂₀BrNO It is characterized by the presence of a bromine atom, a tert-butyl group, and a dimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-tert-butyl-3,3-dimethylbutanamide typically involves the bromination of N-tert-butyl-3,3-dimethylbutanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-tert-butyl-3,3-dimethylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of N-tert-butyl-3,3-dimethylbutanamide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (for halogen exchange) or other nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: N-tert-butyl-3,3-dimethylbutanamide.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Scientific Research Applications
2-bromo-N-tert-butyl-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-tert-butyl-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the tert-butyl and dimethylbutanamide groups provide steric hindrance and influence the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: Another brominated compound with a tert-butyl group, used in organic synthesis.
3,5-di-tert-butylbromobenzene: A brominated aromatic compound with tert-butyl groups, used as an intermediate in chemical synthesis.
Uniqueness
2-bromo-N-tert-butyl-3,3-dimethylbutanamide is unique due to its specific structural features, which combine a bromine atom with a tert-butyl and dimethylbutanamide moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-tert-butyl-3,3-dimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO/c1-9(2,3)7(11)8(13)12-10(4,5)6/h7H,1-6H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBXIPPQGIROOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383553 | |
Record name | 2-Bromo-N-tert-butyl-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14387-96-3 | |
Record name | 2-Bromo-N-tert-butyl-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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